Tert-butyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-imidazole-1-carboxylate
Description
Tert-butyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-imidazole-1-carboxylate is a boronic ester-imidazole hybrid compound with a molecular formula of C₁₈H₂₈BN₂O₄. Its structure integrates a tert-butyl carboxylate group, a methyl-substituted imidazole ring, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety. This combination confers unique reactivity, enabling applications in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis and materials science. The tert-butyl group enhances steric protection, improving stability during synthetic processes, while the imidazole ring facilitates interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C15H25BN2O4 |
|---|---|
Molecular Weight |
308.18 g/mol |
IUPAC Name |
tert-butyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole-1-carboxylate |
InChI |
InChI=1S/C15H25BN2O4/c1-10-9-18(12(19)20-13(2,3)4)11(17-10)16-21-14(5,6)15(7,8)22-16/h9H,1-8H3 |
InChI Key |
GWFWNJVVSIICET-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CN2C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : ~344.2 g/mol
- Storage : Typically stored under inert atmosphere at 2–8°C to prevent boronic ester hydrolysis .
- Reactivity : The dioxaborolane group participates in palladium-catalyzed cross-couplings, while the imidazole nitrogen atoms can act as ligands or hydrogen-bond acceptors .
The compound’s uniqueness arises from the synergistic effects of its boronic ester and imidazole functionalities. Below is a systematic comparison with structurally related compounds:
Boronic Esters with Imidazole Derivatives
Boronic Esters with Heterocyclic Variations
| Compound Name | Structural Features | Key Differences | Reactivity/Applications | Reference |
|---|---|---|---|---|
| Tert-butyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate | Fluorinated indazole | Fluorine increases electronegativity and metabolic stability | Enhanced π–π stacking with aromatic residues in proteins | |
| Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate | Thiazole ring | Sulfur atom in thiazole alters electronic properties | Used in metal-catalyzed reactions requiring sulfur coordination | |
| 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidin-2-one | Imidazolidinone core | Non-aromatic ring reduces planarity and binding affinity | Limited to non-planar target interactions |
Non-Boronic Imidazole Derivatives
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